(3-(5-Nitrothiophen-2-yl)phenyl)methanol
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Overview
Description
(3-(5-Nitrothiophen-2-yl)phenyl)methanol is an organic compound with the molecular formula C11H9NO3S It features a phenyl ring substituted with a methanol group and a nitrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(5-Nitrothiophen-2-yl)phenyl)methanol typically involves the nitration of thiophene followed by a coupling reaction with a phenylmethanol derivative. The reaction conditions often require the use of strong acids like sulfuric acid for nitration and catalysts such as palladium for the coupling reaction. The process may also involve purification steps like recrystallization to achieve high purity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-(5-Nitrothiophen-2-yl)phenyl)methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, where substituents like halogens can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: (3-(5-Nitrothiophen-2-yl)phenyl)carboxylic acid.
Reduction: (3-(5-Aminothiophen-2-yl)phenyl)methanol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
(3-(5-Nitrothiophen-2-yl)phenyl)methanol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (3-(5-Nitrothiophen-2-yl)phenyl)methanol is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its application. For instance, in biological systems, the nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (3-(5-Aminothiophen-2-yl)phenyl)methanol
- (3-(5-Chlorothiophen-2-yl)phenyl)methanol
- (3-(5-Methylthiophen-2-yl)phenyl)methanol
Uniqueness
(3-(5-Nitrothiophen-2-yl)phenyl)methanol is unique due to the presence of both a nitro group and a thiophene ring, which confer distinct chemical reactivity and potential biological activity. Compared to its analogs, the nitro group in this compound can participate in specific redox reactions, making it valuable for various research applications.
Properties
Molecular Formula |
C11H9NO3S |
---|---|
Molecular Weight |
235.26 g/mol |
IUPAC Name |
[3-(5-nitrothiophen-2-yl)phenyl]methanol |
InChI |
InChI=1S/C11H9NO3S/c13-7-8-2-1-3-9(6-8)10-4-5-11(16-10)12(14)15/h1-6,13H,7H2 |
InChI Key |
HORHXHFRLSYAPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC=C(S2)[N+](=O)[O-])CO |
Origin of Product |
United States |
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